1-(2-Methyl-3-nitrophenyl)guanidine is a chemical compound that belongs to the class of guanidine derivatives. It has garnered attention for its potential applications in pharmaceuticals and agrochemicals. The compound is characterized by its unique molecular structure, which includes a nitrophenyl group substituted with a methyl group, contributing to its reactivity and biological activity.
The compound is derived from guanidine, a simple molecule that serves as a precursor for various nitrogen-containing compounds. 1-(2-Methyl-3-nitrophenyl)guanidine can be synthesized through several chemical reactions involving guanidine and nitrophenyl derivatives. It is often classified under intermediates used in the synthesis of pharmaceuticals, including kinase inhibitors such as imatinib, and other technical products .
1-(2-Methyl-3-nitrophenyl)guanidine is classified as an organic compound, specifically a nitro-substituted guanidine. Its chemical structure allows it to be categorized under several functional groups, including amines and nitro compounds. The compound's CAS number is 152460-08-7, which is essential for its identification in chemical databases .
The synthesis of 1-(2-Methyl-3-nitrophenyl)guanidine typically involves several steps:
The synthesis generally follows nucleophilic substitution mechanisms where the amino group of guanidine attacks the electrophilic carbon of the nitrophenyl derivative. This process can be influenced by factors such as solvent polarity and temperature .
The molecular formula of 1-(2-Methyl-3-nitrophenyl)guanidine is C₈H₁₁N₅O₅, indicating it consists of eight carbon atoms, eleven hydrogen atoms, five nitrogen atoms, and five oxygen atoms. The structure features:
The molecular weight of the compound is approximately 257.21 g/mol. The structural representation can be depicted using SMILES notation: Cc1ccc(cc1NC(=N)N)[N+](=O)[O-].O[N+](=O)[O-]
, which illustrates the arrangement of atoms within the molecule .
1-(2-Methyl-3-nitrophenyl)guanidine can participate in various chemical reactions due to its functional groups:
The reactivity of this compound is largely dictated by the presence of the nitro group, which enhances electrophilicity at adjacent positions on the aromatic ring, making it susceptible to further chemical modifications .
The mechanism of action for 1-(2-Methyl-3-nitrophenyl)guanidine primarily involves its interaction with biological targets such as enzymes or receptors in cellular pathways:
Studies indicate that modifications on the guanidine structure can significantly affect its biological activity, suggesting a structure-activity relationship that is crucial for drug design .
Relevant data regarding boiling points and melting points are often not available due to variations in synthesis methods and sample purity .
1-(2-Methyl-3-nitrophenyl)guanidine has several scientific uses:
CAS No.: 80181-31-3
CAS No.: 92321-29-4
CAS No.: 7306-96-9
CAS No.: 14269-75-1
CAS No.: 636-57-7
CAS No.: